2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boronic ester derivative. It is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 2-isopropoxyphenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: It can be reduced to yield the corresponding boronic acid.
Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Major Products
The major products formed from these reactions include phenol derivatives, boronic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects involves the formation of a boronate complex. This complex can undergo various transformations, such as cross-coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Isopropoxyboronic acid pinacol ester
- Isopropyl pinacol borate
- Isopropylpinacolylborate
Uniqueness
Compared to similar compounds, 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol offers enhanced stability and reactivity. Its unique structure allows for more efficient cross-coupling reactions, making it a preferred choice in organic synthesis .
Properties
Molecular Formula |
C15H23BO4 |
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Molecular Weight |
278.15 g/mol |
IUPAC Name |
2-propan-2-yloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C15H23BO4/c1-10(2)18-12-9-7-8-11(13(12)17)16-19-14(3,4)15(5,6)20-16/h7-10,17H,1-6H3 |
InChI Key |
DMEMEUZSNYVKHO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(C)C)O |
Origin of Product |
United States |
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